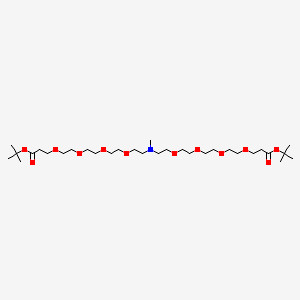

N-Me-N-Bis(PEG4-t-butyl ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Me-N-bis(PEG4-t-butyl ester), is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Applications De Recherche Scientifique

Introduction to N-Me-N-Bis(PEG4-t-butyl ester)

N-Me-N-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative characterized by the presence of a methylamine group and a tert-butyl ester. This compound is notable for its hydrophilic PEG spacer, which enhances solubility in aqueous environments, making it valuable in various scientific and medical applications. The methylamine functionality allows for reactivity with carboxylic acids and carbonyl compounds, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions, expanding its utility in chemical synthesis and drug development.

Drug Delivery Systems

N-Me-N-bis(PEG4-t-butyl ester) is increasingly employed in drug delivery systems due to its ability to improve the solubility and bioavailability of poorly soluble drugs. The hydrophilic nature of PEG enhances the circulation half-life of therapeutic agents, allowing for sustained release and targeted delivery. This property is particularly beneficial in formulating liposomal and nanoparticle-based drug carriers.

Protein Conjugation

The compound serves as a versatile linker in bioconjugation processes, where it facilitates the attachment of proteins to various substrates. This application is crucial in the development of antibody-drug conjugates (ADCs), where precise linkage between antibodies and cytotoxic drugs is necessary for effective cancer treatment. The methylamine group reacts with carboxylic acids on proteins, enabling stable conjugation.

Surface Modification

N-Me-N-bis(PEG4-t-butyl ester) is utilized for surface modification of biomaterials. By applying this compound to surfaces, researchers can enhance biocompatibility and reduce protein adsorption, which is vital for implants and medical devices. This modification helps prevent immune responses and improves the longevity of medical implants.

Chemical Synthesis

In synthetic chemistry, N-Me-N-bis(PEG4-t-butyl ester) acts as a reactive intermediate for creating complex molecules. Its ability to undergo deprotection under mild acidic conditions allows chemists to manipulate its structure for various synthetic pathways, including the synthesis of novel pharmaceuticals.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating N-Me-N-bis(PEG4-t-butyl ester) into lipid nanoparticles significantly improved the delivery efficiency of an anticancer drug. The modified nanoparticles exhibited enhanced stability and prolonged circulation time in vivo, leading to increased therapeutic efficacy compared to non-PEGylated formulations.

Case Study 2: Bioconjugation in Antibody-Drug Conjugates

Research highlighted the use of N-Me-N-bis(PEG4-t-butyl ester) as a linker in ADCs targeting specific cancer cells. The study found that the PEGylated conjugates showed reduced immunogenicity and improved pharmacokinetics, resulting in higher accumulation at tumor sites with lower systemic toxicity.

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability | Improved therapeutic outcomes |

| Protein Conjugation | Links proteins for ADCs | Stable conjugation with reduced toxicity |

| Surface Modification | Modifies biomaterial surfaces | Increases biocompatibility |

| Chemical Synthesis | Acts as a reactive intermediate | Facilitates complex molecule synthesis |

Propriétés

Formule moléculaire |

C31H61NO12 |

|---|---|

Poids moléculaire |

639.82 |

Nom IUPAC |

tert-butyl 3-[2-[2-[2-[2-[methyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C31H61NO12/c1-30(2,3)43-28(33)8-12-35-16-20-39-24-26-41-22-18-37-14-10-32(7)11-15-38-19-23-42-27-25-40-21-17-36-13-9-29(34)44-31(4,5)6/h8-27H2,1-7H3 |

Clé InChI |

WLJDDKSYRBIOGK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-Me-N-bis(PEG4-t-butyl ester) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.